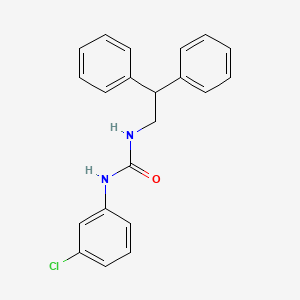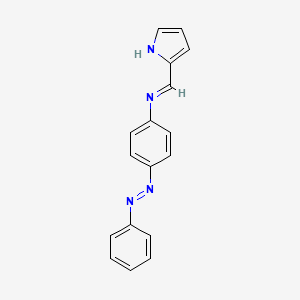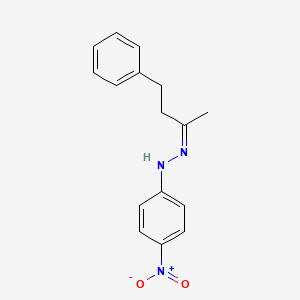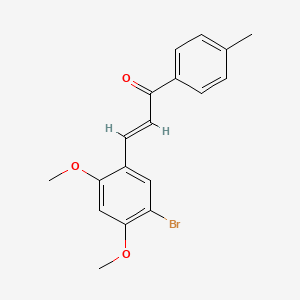![molecular formula C15H10BrN5O5 B3828707 4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828707.png)
4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
Descripción general
Descripción
4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DNPH-IM and is a derivative of indole-2,3-dione. It is a yellow-orange crystalline powder that is soluble in organic solvents and has a molecular weight of 441.22 g/mol.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It also exhibits neuroprotective effects by reducing oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects:
4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has been shown to exhibit various biochemical and physiological effects, including:
1. Anticancer Activity: DNPH-IM induces apoptosis in cancer cells by activating the caspase-dependent pathway.
2. Neuroprotective Effects: DNPH-IM reduces oxidative stress-induced damage to neurons and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases.
3. Antibacterial Activity: DNPH-IM exhibits antibacterial activity against various bacterial strains, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in lab experiments has several advantages and limitations. Some of the advantages include:
1. Potent Anticancer Activity: DNPH-IM exhibits potent anticancer activity against various cancer cell lines in vitro.
2. Neuroprotective Effects: DNPH-IM has neuroprotective effects against oxidative stress-induced neurodegeneration.
3. Antibacterial Activity: DNPH-IM exhibits antibacterial activity against various bacterial strains, including MRSA.
Some of the limitations of using DNPH-IM in lab experiments include:
1. Limited Studies: There are limited studies on the toxicity and pharmacokinetics of DNPH-IM.
2. Cost: DNPH-IM is relatively expensive compared to other compounds used in lab experiments.
3. Limited Availability: DNPH-IM is not widely available, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in scientific research. Some of the possible future directions include:
1. Development of Novel Anticancer Agents: DNPH-IM can serve as a lead compound for the development of novel anticancer agents.
2. Neuroprotective Agents: DNPH-IM can be further studied as a potential neuroprotective agent for the treatment of neurodegenerative diseases.
3. Antibacterial Agents: DNPH-IM can be further studied as a potential antibacterial agent for the treatment of bacterial infections.
In conclusion, 4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It exhibits potent anticancer, neuroprotective, and antibacterial activities. However, its toxicity and pharmacokinetics need to be further studied. DNPH-IM can serve as a lead compound for the development of novel anticancer, neuroprotective, and antibacterial agents.
Aplicaciones Científicas De Investigación
4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has been used in various scientific research studies due to its potential applications in different fields. Some of the significant research areas where this compound has been studied include:
1. Cancer Research: DNPH-IM has been shown to exhibit potent anticancer activity against various cancer cell lines in vitro. It induces apoptosis in cancer cells by activating the caspase-dependent pathway.
2. Neurodegenerative Diseases: DNPH-IM has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration. It has been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial Activity: DNPH-IM has been shown to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
4-bromo-3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5O5/c1-7-2-4-10-12(13(7)16)14(15(22)17-10)19-18-9-5-3-8(20(23)24)6-11(9)21(25)26/h2-6,17,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPNQPJNHLKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-[(2,4-dinitrophenyl)hydrazono]-5-methyl-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinamine](/img/structure/B3828633.png)
![4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828637.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)

![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)


![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)

![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)
